![molecular formula C12H11NO4 B3387906 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid CAS No. 853724-02-4](/img/structure/B3387906.png)
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid
Overview
Description
The compound “2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid” is a type of indole derivative. Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Scientific Research Applications
Oxidation and Nitration Studies
Research by Morales-Ríos, Bucio-Vásquez, and Joseph-Nathan (1993) on 1,3-disubstituted indole derivatives, closely related to 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid, revealed that these compounds undergo oxidation to form novel 2-hydroxyindolenines with Z-configuration under specific conditions. The structural differences between these compounds and others like 1-methoxycarbonyl-1H-indol-3-acetonitrile were significant, impacting their chemical reactions and potential applications (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).
Synthesis of Indole-Benzimidazole Derivatives
Wang et al. (2016) discussed the synthesis of 2-methylindole-3-acetic acid and its 5-methoxy derivative from phenylhydrazines and levulinic acid. These indole carboxylic acids were condensed with substituted o-phenylenediamines to create indole-benzimidazoles, illustrating the compound's versatility in synthesizing complex organic structures (Wang et al., 2016).
Pharmaceutical Applications
Rubab et al. (2017) conducted research on 2-(1H-Indol-3-yl)acetic acid, transforming it into various derivatives with potential therapeutic applications. These compounds demonstrated antibacterial and anti-enzymatic potentials, indicating the significance of suchderivatives in pharmaceutical research. Specifically, certain derivatives exhibited activities close to standard antibiotics like Ciprofloxacin and showed promise as potential therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Antioxidant Evaluation
Naik, Kumar, and Harini (2011) evaluated the antioxidant activities of indole-3-acetic acid derivatives, including this compound. The study highlighted the significant antioxidant activity of these compounds, suggesting potential applications in fields requiring oxidative stress mitigation (Naik, Kumar, & Harini, 2011).
Functionalization Studies
Research by Velikorodov et al. (2016) on the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, a compound structurally similar to this compound, demonstrated the formation of various novel heterocycles. This indicates the compound's versatility in generating diverse molecular structures, useful in organic chemistry and materials science (Velikorodov et al., 2016).
Structural Studies
Sakaki et al. (1975) conducted X-ray diffraction studies on 5-methoxyindole-3-acetic acid, closely related to the compound . This research provided detailed insights into the molecular and crystal structure of such compounds, essential for understanding their physical and chemical properties (Sakaki et al., 1975).
Intramolecular Ugi Reaction
Ghandi, Zarezadeh, and Taheri (2012) explored the use of 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid in a three-component, intramolecular Ugi reaction. This study showcased the compound's potential in synthesizing unique indoloketopiperazine derivatives, underlining its utility in complex organic synthesis (Ghandi, Zarezadeh, & Taheri, 2012).
properties
IUPAC Name |
2-(3-methoxycarbonylindol-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)9-6-13(7-11(14)15)10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDJXYPBINWDMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263175 | |
Record name | 3-(Methoxycarbonyl)-1H-indole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
853724-02-4 | |
Record name | 3-(Methoxycarbonyl)-1H-indole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853724-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methoxycarbonyl)-1H-indole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701263175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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